Estrone 3-sulfate sodium salt is a significant steroid compound, primarily recognized as a sulfate derivative of estrone, which is one of the three naturally occurring estrogens in humans, alongside estradiol and estriol. This compound plays an essential role in various biological processes and is utilized extensively in scientific research and pharmaceutical applications.
Estrone 3-sulfate sodium salt can be obtained synthetically. It is often derived from natural sources such as urine from pregnant mares, where it is found in significant amounts. The compound is commercially available from various chemical suppliers, including Sigma-Aldrich and others, which provide it in pure forms suitable for research and industrial applications .
Estrone 3-sulfate sodium salt falls under the category of steroid sulfates. It is classified as a sex hormone and is part of the broader group of compounds known as estrogens. Its chemical structure allows it to interact with estrogen receptors in the body, influencing various physiological functions.
The synthesis of estrone 3-sulfate sodium salt typically involves the sulfation of estrone. This can be achieved through several methods:
The molecular formula for estrone 3-sulfate sodium salt is . The compound features a steroid backbone with a sulfate group attached at the 3-position.
This representation includes the steroid framework along with the sulfate moiety.
Estrone 3-sulfate sodium salt can participate in various chemical reactions typical for steroid sulfates:
Estrone 3-sulfate exerts its biological effects primarily through interaction with estrogen receptors (alpha and beta types). Upon binding to these receptors, it activates signaling pathways that regulate gene expression related to reproductive functions, bone density maintenance, and cardiovascular health.
Estrone 3-sulfate sodium salt has numerous applications in scientific research:
Estrone 3-sulfate sodium salt (E1S) is the predominant circulating estrogen in humans across all life stages, exhibiting serum concentrations 5–10-fold higher than unconjugated estrogens like estrone (E1) and estradiol (E2) [2] [9]. This sulfated steroid serves as the primary reservoir for intracellular estrogen synthesis via the "sulfatase pathway". Upon cellular uptake, E1S is hydrolyzed by steroid sulfatase (STS) to yield bioactive E1, which is subsequently reduced by 17β-hydroxysteroid dehydrogenases (17β-HSDs) to form the potent estrogen E2 [2] [9]. This pathway is critically important in peripheral tissues (e.g., breast, bone, brain), especially postmenopause, where it enables intracrine hormone production independent of ovarian secretion [2]. The high plasma stability of E1S (half-life >10 hours) contrasts sharply with free estrogens (minutes), underpinning its role as a stable prehormone [9].
Table 1: Estrogen Concentrations in Human Serum
Estrogen Form | Pre-Menopausal (nM) | Post-Menopausal (nM) |
---|---|---|
Estrone 3-sulfate (E1S) | 3.0–15.0 | 1.2–6.0 |
Estrone (E1) | 0.15–0.7 | 0.04–0.15 |
Estradiol (E2) | 0.2–1.5 | <0.05 |
Data derived from clinical assessments of estrogen homeostasis [2] [9]
The interconversion between active estrogens and E1S is governed by two key enzyme families:
The equilibrium between SULTs and STS determines local estrogen bioavailability. Tissues with high STS/low SULT1E1 expression (e.g., hormone-dependent cancers) exhibit amplified estrogenic signaling, driving cellular proliferation. Conversely, SULT1E1 overexpression depletes active estrogen pools [2] [4]. Pharmacological inhibition of STS (e.g., using STX64) effectively blocks E1S-driven estrogen receptor transactivation, confirming the enzyme's pivotal role [9].
Table 2: Kinetic Parameters of Key Enzymes in E1S Metabolism
Enzyme | Reaction | Km (µM) | Tissue Localization |
---|---|---|---|
SULT1E1 | E1 → E1S | 0.04–0.4 | Liver, endometrium, breast |
STS | E1S → E1 | 5–15 | Breast, placenta, brain |
17β-HSD1 | E1 → E2 | 0.1–1.0 | Breast, ovary |
Kinetic data reflect enzyme-substrate affinity in human tissues [2] [4] [10]
As a hydrophilic anion (logP = 1.4), E1S cannot passively diffuse through lipid membranes and requires specialized transporters for cellular uptake [9] [11]. Two major transporter families facilitate this process:
Efflux transporters (e.g., BCRP/ABCG2, MRP/ABCC) excrete E1S from cells, creating vectorial transport systems. In intestinal Caco-2 cells, apical OATP2B1 mediates E1S absorption, while basolateral OSTα/β and apical BCRP drive exsorption [8].
Table 3: Transport Kinetics of E1S Uptake Carriers
Transporter | Gene | Km for E1S (µM) | Sodium-Dependent? | Key Inhibitors |
---|---|---|---|---|
SOAT | SLC10A6 | 12 | Yes | 4-Sulfooxymethylpyrene |
OATP2B1 | SLCO2B1 | 13 | No | Pregnenolone sulfate |
OATP1B3 | SLCO1B3 | 34 | No | Rifampicin |
OATP3A1 | SLCO3A1 | 20 | No | Estradiol glucuronide |
Kinetic parameters derived from transfected cell models [3] [5] [8]
E1S functions as a dynamic buffer in systemic estrogen regulation due to three intrinsic properties:
The reservoir capacity is evidenced by sustained estrogen receptor transactivation in breast cancer cells incubated with physiological E1S concentrations, an effect abolished by STS or transporter inhibitors [3] [9]. Dysregulation of this system—through elevated STS, SOAT/OATP overexpression, or reduced SULT1E1—correlates with pathologies like hormone-dependent cancers, making E1S flux a therapeutic target [2] [3] [15].
Table 4: Interconverting Enzymes and Transporters Governing E1S Reservoir Function
Molecular Component | Biological Effect on E1S Reservoir | Pathological Implications |
---|---|---|
Steroid sulfatase (STS) | Depletes reservoir by liberating E1 | Overexpressed in breast cancer → increased local E2 |
Estrogen sulfotransferase (SULT1E1) | Replenishes reservoir by sulfating E1 | Downregulated in endometriosis → reduced inactivation |
SOAT/SLC10A6 | Imports E1S into cells | Elevated in ductal breast carcinoma → enhanced proliferation |
BCRP/ABCG2 | Exports E1S from cells | Polymorphisms linked to altered drug/steroid handling |
Summary of components modulating E1S bioavailability [2] [3] [4]
Concluding Remarks
Estrone 3-sulfate sodium salt exemplifies nature's solution to balancing potent hormonal signaling with systemic stability. Its design as a circulating prehormone—enabled by sulfate conjugation—allows for tissue-specific activation via spatially regulated transporters (SOAT/OATPs) and enzymes (STS). This minimizes systemic exposure to bioactive estrogens while permitting robust local responses. Ongoing research focuses on selectively disrupting E1S uptake or processing in pathological contexts (e.g., STS inhibitors in clinical trials), highlighting its central yet nuanced role in endocrinology [2] [5] [15].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1